molecular formula C18H22N2O4S B3981117 N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide

N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide

Cat. No.: B3981117
M. Wt: 362.4 g/mol
InChI Key: WRXVNHGEOMHIGH-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxyphenyl group, a methylsulfonylanilino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzyl chloride with aniline to form N-(4-methoxybenzyl)aniline. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group, resulting in N-(4-methoxybenzyl)-N-methylsulfonylaniline. Finally, this compound is coupled with propanoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[(4-hydroxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide.

    Reduction: Formation of N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfanylanilino)propanamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-methylpropanamide
  • N-(4-methoxyphenyl)-2,2-dimethylpropanamide
  • N-(4-methoxybenzyl)-N-methylsulfonylaniline

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-14(20(25(3,22)23)16-7-5-4-6-8-16)18(21)19-13-15-9-11-17(24-2)12-10-15/h4-12,14H,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXVNHGEOMHIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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